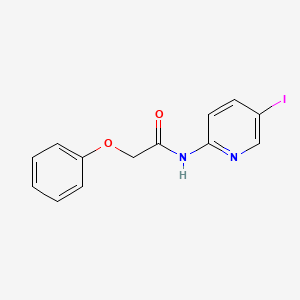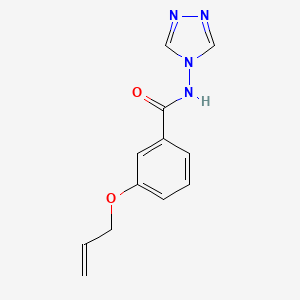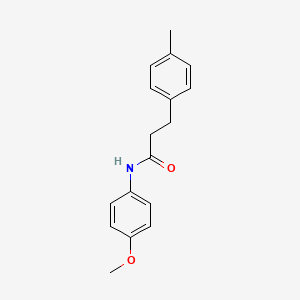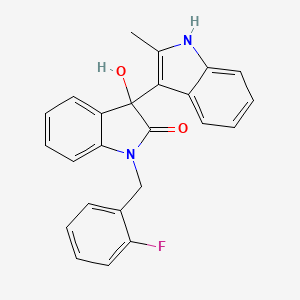![molecular formula C17H28ClNO3 B4410151 4-[3-(2-methoxy-4-propylphenoxy)propyl]morpholine hydrochloride](/img/structure/B4410151.png)
4-[3-(2-methoxy-4-propylphenoxy)propyl]morpholine hydrochloride
描述
4-[3-(2-methoxy-4-propylphenoxy)propyl]morpholine hydrochloride is a chemical compound that belongs to the class of selective β1-adrenergic receptor agonists. It is also known as L-185, 308 or CGP-12177A. This compound has been extensively studied for its potential applications in scientific research, particularly in the field of cardiovascular pharmacology.
作用机制
The mechanism of action of 4-[3-(2-methoxy-4-propylphenoxy)propyl]morpholine hydrochloride involves its selective activation of β1-adrenergic receptors. These receptors are coupled to G proteins, which activate adenylyl cyclase and increase the production of cyclic AMP (cAMP). The increase in cAMP leads to the activation of protein kinase A (PKA), which phosphorylates several proteins involved in calcium handling and contractility in the heart.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its activation of β1-adrenergic receptors. This activation leads to an increase in heart rate and contractility, which can be useful in the treatment of certain cardiovascular diseases. Additionally, activation of β1-adrenergic receptors can also lead to an increase in renin secretion, which can have implications for blood pressure regulation.
实验室实验的优点和局限性
One advantage of using 4-[3-(2-methoxy-4-propylphenoxy)propyl]morpholine hydrochloride in lab experiments is its selective activation of β1-adrenergic receptors. This allows for targeted manipulation of cardiovascular function without affecting other physiological systems. Additionally, this compound has been extensively studied, and its mechanism of action is well understood.
One limitation of using this compound in lab experiments is its potential for off-target effects. While this compound is selective for β1-adrenergic receptors, it may still interact with other receptors or signaling pathways. Additionally, the effects of this compound may vary depending on the experimental model used.
未来方向
There are several potential future directions for research on 4-[3-(2-methoxy-4-propylphenoxy)propyl]morpholine hydrochloride. One area of interest is the development of more selective β1-adrenergic receptor agonists with improved pharmacokinetic properties. Additionally, there is potential for the use of this compound in combination with other cardiovascular drugs to improve treatment outcomes. Finally, further research is needed to fully understand the potential off-target effects and limitations of using this compound in lab experiments.
科学研究应用
4-[3-(2-methoxy-4-propylphenoxy)propyl]morpholine hydrochloride has been extensively studied for its potential applications in scientific research, particularly in the field of cardiovascular pharmacology. It has been shown to selectively activate β1-adrenergic receptors, which are primarily located in the heart. This activation leads to an increase in heart rate and contractility, which can be useful in the treatment of certain cardiovascular diseases.
属性
IUPAC Name |
4-[3-(2-methoxy-4-propylphenoxy)propyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3.ClH/c1-3-5-15-6-7-16(17(14-15)19-2)21-11-4-8-18-9-12-20-13-10-18;/h6-7,14H,3-5,8-13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENNOCNIURSUCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)OCCCN2CCOCC2)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-bromo-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide](/img/structure/B4410074.png)
![N-(5-chloro-2-hydroxyphenyl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4410076.png)

![1-{4-[2-(3-methylpiperidin-1-yl)ethoxy]phenyl}ethanone hydrochloride](/img/structure/B4410086.png)
![4-[(ethylsulfonyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B4410087.png)

![1-{4-[2-(allyloxy)phenoxy]butyl}-4-methylpiperazine hydrochloride](/img/structure/B4410097.png)
![1-[2-(3-butoxyphenoxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B4410118.png)
![1-[2-(5-methyl-2-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B4410133.png)
![1-{4-[4-(2,6-dimethylmorpholin-4-yl)butoxy]-3-methoxyphenyl}ethanone hydrochloride](/img/structure/B4410134.png)



![3-methyl-N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4410180.png)